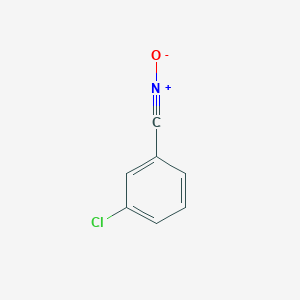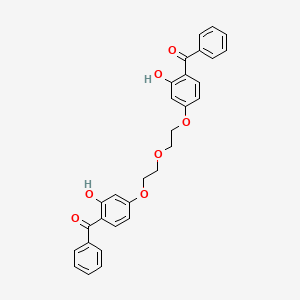
Methanone, (oxybis(2,1-ethanediyloxy(2-hydroxy-4,1-phenylene)))bis(phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (oxybis(2,1-ethanediyloxy(2-hydroxy-4,1-phenylene)))bis(phenyl-) is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple phenyl groups and ether linkages, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (oxybis(2,1-ethanediyloxy(2-hydroxy-4,1-phenylene)))bis(phenyl-) typically involves multi-step organic reactions. One common method includes the reaction of phenol derivatives with ethylene oxide under controlled conditions to form the desired ether linkages . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the desired quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (oxybis(2,1-ethanediyloxy(2-hydroxy-4,1-phenylene)))bis(phenyl-) undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for ether formation and substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methanone, (oxybis(2,1-ethanediyloxy(2-hydroxy-4,1-phenylene)))bis(phenyl-) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methanone, (oxybis(2,1-ethanediyloxy(2-hydroxy-4,1-phenylene)))bis(phenyl-) involves its interaction with various molecular targets and pathways. The compound’s phenyl groups and ether linkages allow it to interact with biological macromolecules, potentially inhibiting or modulating their functions . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Ethene, 1,1’-[oxybis(2,1-ethanediyloxy)]bis-: Similar in structure but lacks the phenyl groups.
2-Propenoic acid, 2-methyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester: Contains similar ether linkages but different functional groups.
(2-Hydroxy-4-(2-hydroxyethoxy)phenyl)(phenyl)methanone: Shares the phenyl and hydroxy groups but differs in overall structure.
Uniqueness
Methanone, (oxybis(2,1-ethanediyloxy(2-hydroxy-4,1-phenylene)))bis(phenyl-) is unique due to its combination of multiple phenyl groups and ether linkages, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Número CAS |
23421-22-9 |
|---|---|
Fórmula molecular |
C30H26O7 |
Peso molecular |
498.5 g/mol |
Nombre IUPAC |
[4-[2-[2-(4-benzoyl-3-hydroxyphenoxy)ethoxy]ethoxy]-2-hydroxyphenyl]-phenylmethanone |
InChI |
InChI=1S/C30H26O7/c31-27-19-23(11-13-25(27)29(33)21-7-3-1-4-8-21)36-17-15-35-16-18-37-24-12-14-26(28(32)20-24)30(34)22-9-5-2-6-10-22/h1-14,19-20,31-32H,15-18H2 |
Clave InChI |
MCVFQMKVVDTIKL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OCCOCCOC3=CC(=C(C=C3)C(=O)C4=CC=CC=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane]](/img/structure/B14716155.png)


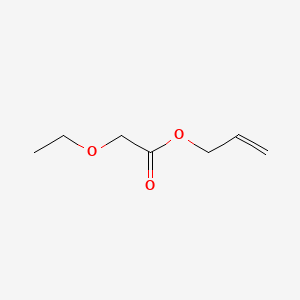

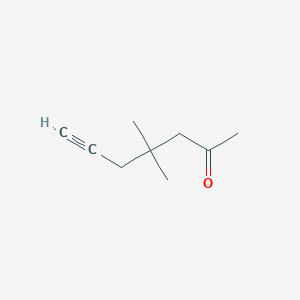
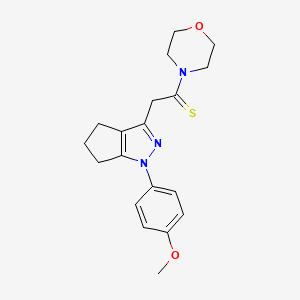

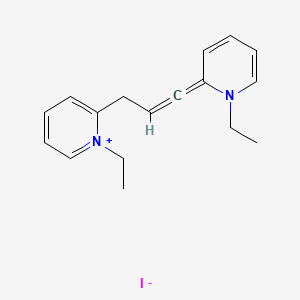
![5-{[5-Bromo-6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrimidine-2,4(1h,3h)-dione](/img/structure/B14716211.png)


